3-(氯甲基)-5-乙基-1,2,4-噁二唑

描述

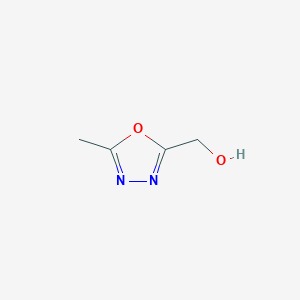

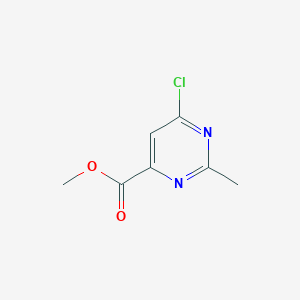

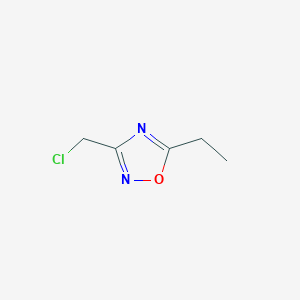

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole (CMEEO) is a heterocyclic compound and a derivative of oxadiazole, a five-membered ring containing two nitrogen atoms. It has been studied for its potential applications in synthetic organic chemistry, and in particular, for its use as a versatile synthon in the synthesis of biologically active compounds. CMEEO is a colorless and odorless solid, and is soluble in common organic solvents such as ethanol, acetone, and chloroform.

科学研究应用

Bioconjugation Chemistry

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole: has potential applications in bioconjugation chemistry, where it can be used for the selective modification of proteins. This compound could serve as a versatile platform for protein modification at cysteine or disulfide sites by tuning its inherent electronic properties through the amide or ester linkage . This allows for the incorporation of synthetic functionalities into proteins at distinct sites, which is crucial for the development of new classes of protein conjugates with novel functional characteristics.

Synthesis of Fine Chemicals

The chloromethyl group in 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole makes it a promising intermediate for the synthesis of fine chemicals. It can be transformed into a variety of special chemicals, polymers, and pharmaceuticals . Its reactivity can be harnessed to create structurally diverse compounds that are essential in the development of new materials and drugs.

Pharmacological Research

Derivatives of chloromethyl-containing compounds like 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole have been evaluated for their pharmacological activities. They exhibit significant anti-inflammatory, analgesic, and antipyretic activities, which are comparable to standard drugs. This highlights its potential as a key compound in the development of new therapeutic agents.

Polymer Chemistry

In polymer chemistry, 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole could be used in the synthesis of hyper cross-linked polymers (HCPs). HCPs are porous materials with high surface areas and good porosity, which are beneficial for applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .

Environmental Pollution Control

The high surface area and porosity of HCPs synthesized using 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole make them suitable for environmental pollution control. They can be used for the removal of toxic pollutants, ion exchange, and solid-phase extraction, contributing to the mitigation of environmental hazards .

Drug Delivery Systems

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole: can be utilized in the design of drug delivery systems due to its ability to form HCPs. These polymers can be engineered to have specific pore sizes and surface characteristics, making them ideal for targeted drug delivery applications .

作用机制

- Under acidic conditions, 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole undergoes chloromethylation via the Blanc reaction . The reaction involves formaldehyde (CH₂O) and hydrogen chloride (HCl) catalyzed by zinc chloride (ZnCl₂).

Mode of Action

If you need additional details or have any other questions, feel free to ask! 😊 .

属性

IUPAC Name |

3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-2-5-7-4(3-6)8-9-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYXLMWYFOXGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601352 | |

| Record name | 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | |

CAS RN |

83227-01-4 | |

| Record name | 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)